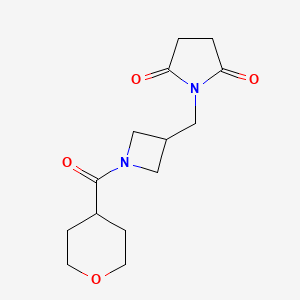

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

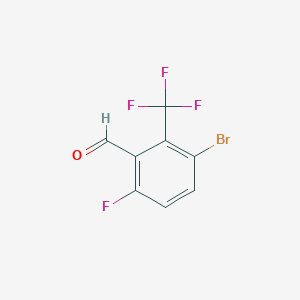

The compound is mainly used as an intermediate in organic synthesis and medicinal chemistry . The carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis

Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Scientific Research Applications

Synthesis and Derivatives

The compound 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, related to pyrrolidine-2,4-diones (tetramic acids), has been explored for its synthesis and potential derivatives. Pyrrolidine-2,4-dione, obtained by heating its derivative with water, has shown the possibility of yielding various derivatives, including anhydro-derivatives and methylpyrrolidine diones, under specific conditions. This process highlights the compound's versatility and potential for generating a wide range of derivatives for further applications (Mulholland, Foster, & Haydock, 1972).

Biological and Chemical Diversity

Tetramic acid compounds, including pyrrolidine-2,4-diones, have garnered interest for their complex structures and bioactivities, derived from marine and terrestrial organisms. A comprehensive review of 277 tetramic acids showed a vast array of biological activities, suggesting the potential of these compounds, including this compound, in pharmaceutical and chemical applications (Jiang, Chen, Li, & Liu, 2020).

Stereochemical Synthesis

Research on enantiomerically pure pyrrolidines has shown that 1,3-dipolar cycloadditions to sugar-derived enones can yield pyrrolidines with varied configurations. This method's stereo- and regioselectivity offer insights into synthesizing compounds with precise stereochemistry, relevant to this compound and its derivatives for targeted scientific applications (Oliveira Udry, Repetto, & Varela, 2014).

Antioxidant and Cytotoxic Activities

A unique derivative, phelligridin G, from the fungus Phellinus igniarius, showcases the potential of pyrrolidine-2,4-dione derivatives in exhibiting antioxidant and moderate selective cytotoxic activities. This highlights the compound's possible role in developing new therapeutic agents with antioxidant properties (Wang, Mo, Wang, Li, Yang, & Shi, 2005).

Novel Synthesis Approaches

Cobalt carbonyl catalyzed carbonylation of azetidines, including methods for synthesizing pyrrolidinones, provides a new perspective on the chemical manipulation and synthesis of complex compounds like this compound. This approach underscores the compound's synthetic flexibility and the potential for discovering novel therapeutic agents (Roberto & Alper, 1989).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that spirocyclic compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-12-1-2-13(18)16(12)9-10-7-15(8-10)14(19)11-3-5-20-6-4-11/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAUUITJFSHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CC(C2)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)